5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H24O2 and a molecular weight of 248.368 g/mol . This compound is known for its unique structure, which includes two methoxy groups and four methyl groups attached to a tetrahydronaphthalene core.
Preparation Methods
The synthesis of 5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often include the use of strong bases and methylating agents . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound has a similar tetrahydronaphthalene core but with hydroxyl groups instead of methoxy groups.
2,2’- (2,5-Dimethoxy-1,4-phenylene)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound also contains methoxy groups and a similar structural framework. The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22824-99-3 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)14-12(15)9-11(17-5)10-13(14)18-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
MTKRQRCERDXZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C=C2OC)OC)(C)C)C |
Origin of Product |
United States |
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